Product packaging for 3-Methyl-3-hepten-2-one(Cat. No.:CAS No. 39899-08-6)

3-Methyl-3-hepten-2-one

Cat. No.: B13828833
CAS No.: 39899-08-6
M. Wt: 126.20 g/mol
InChI Key: IZBMUZVSTLWUTH-VOTSOKGWSA-N
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Description

3-Methyl-3-hepten-2-one (CAS 39899-08-6) is an unsaturated aliphatic ketone with the molecular formula C8H14O and a molecular weight of 126.20 g/mol. It is a clear, colorless to pale yellow liquid . This compound occurs naturally as a constituent of licorice oil (Glycyrrhiza glabra) . Researchers value this compound for its role in studying natural product chemistry and its biological activity. Recent scientific investigations have demonstrated significant research value for this compound in antifungal applications. Studies show that it exhibits synergistic effects when combined with 1-octene-3-ol against the food-spoilage mold Aspergillus flavus . This combination works by disrupting the integrity of the fungal cell membrane, inducing lipid peroxidation, and strongly inhibiting both mycelial growth and spore germination . This mechanism makes it a promising candidate for postharvest preservation research, with successful in vitro and in vivo applications demonstrated in protecting wolfberries from fungal contamination and decay . As a volatile organic compound (VOC) of microbial origin, it is part of an emerging class of bioactive substances being explored as natural antimicrobial agents for agricultural and food preservation, offering an alternative to traditional chemical methods . The compound has an estimated boiling point of 179.32°C at 760 mmHg, a flash point of 140°F (59.9°C), and a logP (o/w) of 2.088, indicating moderate hydrophobicity . It is soluble in alcohol and has a water solubility of approximately 935.8 mg/L at 25°C . This product is intended FOR RESEARCH USE ONLY (RUO) and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B13828833 3-Methyl-3-hepten-2-one CAS No. 39899-08-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39899-08-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-3-methylhept-3-en-2-one

InChI

InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h6H,4-5H2,1-3H3/b7-6+

InChI Key

IZBMUZVSTLWUTH-VOTSOKGWSA-N

Isomeric SMILES

CCC/C=C(\C)/C(=O)C

Canonical SMILES

CCCC=C(C)C(=O)C

Origin of Product

United States

Structural Significance and Classification As an α,β Unsaturated Ketone

The key to understanding the chemical persona of 3-Methyl-3-hepten-2-one lies in its classification as an α,β-unsaturated ketone. hmdb.ca This class of organic compounds is defined by the presence of a carbonyl group (C=O) conjugated with a carbon-carbon double bond (C=C). numberanalytics.comfiveable.me This conjugation, the alternating system of single and double bonds, is not merely a structural feature; it is the primary determinant of the molecule's electronic properties and reactivity.

The structure of this compound features a heptene (B3026448) backbone, with the ketone functional group at the second carbon position and a methyl group at the third. The double bond is located between the third and fourth carbon atoms. This arrangement means the carbon-carbon double bond is directly adjacent to the carbonyl group, fulfilling the criteria for an α,β-unsaturated system.

This conjugation leads to a delocalization of pi electrons across the O=C–C=C framework. fiveable.me This electron delocalization imparts increased stability to the molecule and profoundly influences its reactivity. fiveable.me Specifically, it renders the β-carbon (the carbon atom further from the carbonyl group) electrophilic and susceptible to nucleophilic attack. numberanalytics.com This inherent reactivity is a cornerstone of the synthetic utility of enone systems.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol ontosight.ai
Boiling Point 173-175°C ontosight.ai
Density 0.854 g/cm³ at 20°C ontosight.ai

Overview of Research Trajectories for Similar Enone Systems

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound, an α-branched α,β-unsaturated ketone, requires precise control over the reaction pathways to yield enantiomerically pure or diastereomerically enriched products. While direct asymmetric synthesis for this specific molecule is not extensively documented, general principles of organocatalysis and chiral catalysis are applicable.

Enantioselective Synthesis: The creation of a chiral center at the C3 position can be approached through asymmetric aldol condensation. Proline-catalyzed aldol reactions, for instance, have demonstrated success in producing optically pure β-hydroxy carbonyl compounds with high enantioselectivity. acs.org This method, a cornerstone of green chemistry, could theoretically be adapted for the reaction between butyraldehyde and acetone, using a chiral catalyst like L-proline to favor the formation of one enantiomer over the other. acs.orgijnrd.org The mechanism involves the formation of a chiral enamine intermediate, which then attacks the aldehyde, guiding the stereochemical outcome of the reaction. acs.org Lipases have also been explored as catalysts in asymmetric aldol condensations, showing potential for enantioselectivity, although this often depends heavily on the substrates and reaction conditions. mdpi.com

Diastereoselective Synthesis: In cases where a chiral center already exists in one of the reactants, or when the reaction creates more than one new stereocenter, controlling the diastereoselectivity becomes crucial. Organocatalytic domino Michael-aldol reactions, for example, can form multiple contiguous chiral centers with high diastereoselectivity. researchgate.net For a molecule like this compound, if a substituted chiral ketone or aldehyde were used as a starting material, the choice of catalyst and reaction conditions would be critical in directing the formation of the desired diastereomer. ijnrd.org Metal-organic frameworks (MOFs) have emerged as tunable catalysts where modifications to the pore environment can influence the diastereomeric ratio of aldol products. nih.gov

Catalytic Transformations for Targeted this compound Production

Catalysis is central to the efficient synthesis of this compound, offering pathways that are both selective and high-yielding. Both heterogeneous and homogeneous catalysis play vital roles in the formation and stereochemical control of this enone.

Heterogeneous Catalysis in Enone Formation

Heterogeneous catalysts are favored in industrial processes due to their ease of separation and recyclability, contributing to more sustainable and environmentally friendly production. oeducat.org For the synthesis of enones like this compound via aldol condensation, solid acid or base catalysts are a green alternative to traditional homogeneous catalysts. oeducat.orguaic.ro

Hydrotalcites, which are layered double hydroxides, can be calcined to form mixed oxides that possess both acidic and basic sites. uaic.ro These sites can work in concert to catalyze the aldol condensation of aldehydes and ketones, such as butyraldehyde and acetone, to form the α,β-unsaturated ketone product. uaic.rorsc.orgrsc.org The basic sites facilitate the initial aldol addition, while the acidic sites promote the subsequent dehydration.

Another approach involves the direct dehydrogenation of the corresponding saturated ketone, 3-methyl-2-heptanone. Palladium-based catalysts, such as Pd(DMSO)₂(TFA)₂, have been shown to be effective for the aerobic dehydrogenation of cyclic ketones to their corresponding enones, using oxygen as the oxidant. nih.gov This methodology could potentially be applied to acyclic ketones as well.

Below is a table summarizing various heterogeneous catalysts used in aldol condensation reactions relevant to enone synthesis.

Catalyst TypeReactantsKey FindingsReference
Mg-Al Solid BaseCyclopentanone & ButyraldehydeEffective for cross-aldol condensation. rsc.orgrsc.org
Mg-Zr Solid BaseFurfural & AcetoneDemonstrates the utility of bimetallic catalysts. rsc.org
Hydrotalcites (LDH)Acetaldehyde (B116499) & HeptaldehydeAcid-base bifunctionality promotes condensation and dehydration. uaic.ro
Calcium Carbide (CaC₂)AcetoneInexpensive Lewis base catalyst for liquid-phase condensation. researchgate.net

Homogeneous Catalysis for Stereocontrol

Homogeneous catalysts, while more challenging to separate from the reaction mixture, offer excellent activity and selectivity, particularly for achieving stereocontrol. sioc-journal.cn In the context of this compound synthesis, homogeneous catalysts are crucial for enantioselective and diastereoselective outcomes.

Gold(I) complexes have emerged as powerful catalysts in a variety of organic transformations, including asymmetric aldol-type reactions and the cyclization of enynes. nih.govresearchgate.netbohrium.com Chiral phosphine-gold(I) complexes, for example, can catalyze reactions with high levels of enantioselectivity. nih.gov The Meyer-Schuster rearrangement of propargylic alcohols, catalyzed by complexes like PPh₃AuNTf₂, provides a route to enones with high E-alkene selectivity. acs.org

Organocatalysts, such as chiral primary amines derived from cinchona alkaloids, can activate α,β-unsaturated ketones and aldehydes for asymmetric transformations. mdpi.comrsc.org These catalysts operate via the formation of chiral iminium or enamine intermediates, which effectively shields one face of the molecule, directing the approach of the nucleophile. rsc.orgorganic-chemistry.org This strategy is highly effective for asymmetric epoxidation and other additions to enones. thieme-connect.comresearchgate.net

The following table highlights examples of homogeneous catalysts and their applications in stereoselective synthesis relevant to α,β-unsaturated ketones.

Catalyst SystemReaction TypeKey FeaturesReference
L-ProlineAldol CondensationGreen, metal-free catalyst for enantioselective synthesis. acs.org
Chiral Phosphine-Gold(I)Enyne Cyclization / AldolHigh enantioselectivity in various transformations. nih.gov
Cinchona Alkaloid AminesAsymmetric EpoxidationExcellent enantiocontrol for α,β-unsaturated carbonyls. organic-chemistry.orgthieme-connect.com
Chiral ImidazolidineDomino Michael-AldolForms multiple chiral centers with high diastereo- and enantioselectivity. researchgate.net

Novel Retrosynthetic Strategies Incorporating the this compound Moiety

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. fiveable.me For this compound, the most apparent retrosynthetic disconnection is based on the aldol condensation reaction, which is a classic and reliable method for forming α,β-unsaturated ketones. numberanalytics.comyoutube.comyoutube.com

The primary disconnection breaks the C3-C4 bond, identifying butyraldehyde and acetone as the precursor carbonyl compounds. youtube.com This is a logical and direct approach, as the forward reaction involves the base- or acid-catalyzed condensation of the enolate of acetone with butyraldehyde, followed by dehydration. quimicaorganica.org

Retrosynthetic Analysis via Aldol Condensation:

Target Molecule: this compound

Disconnection (C3=C4): Functional Group Interconversion (FGI) is first applied to envision the β-hydroxy ketone intermediate. youtube.com A subsequent C-C bond disconnection between the α- and β-carbons points to the two carbonyl precursors. youtube.com

Synthons: An acetone enolate synthon and a butyraldehyde synthon.

Reagents: Acetone and Butyraldehyde.

An alternative strategy involves a Wittig-type reaction. quimicaorganica.orgyoutube.com This approach disconnects the carbon-carbon double bond itself.

Retrosynthetic Analysis via Wittig Reaction:

Target Molecule: this compound

Disconnection (C3=C4): This disconnection leads to two fragments.

Reagents: A phosphorus ylide derived from 2-propanone (e.g., (triphenylphosphoranylidene)acetone) and butyraldehyde.

A less common but plausible retrosynthetic approach could involve the conjugate addition to a different α,β-unsaturated system. For instance, a Gilman reagent (a lithium diorganocopper reagent) could be used.

Retrosynthetic Analysis via Conjugate Addition:

Target Molecule: this compound

Disconnection (C4-C5): Cleaving the bond between the fourth and fifth carbon away from the carbonyl.

Reagents: An α,β-unsaturated ketone precursor (e.g., 3-methyl-2-buten-2-one) and a lithium diethylcuprate reagent. libretexts.org

These varied retrosynthetic pathways offer flexibility in synthetic design, allowing chemists to choose the most efficient and practical route based on available starting materials and reaction conditions. fiveable.menumberanalytics.com

Process Intensification and Green Chemistry Principles in this compound Synthesis

The industrial production of chemicals is increasingly guided by the principles of green chemistry and process intensification, which aim to improve efficiency, reduce waste, and enhance safety. oeducat.orgflinnsci.comfrontiersin.org For the synthesis of this compound, these principles can be applied to the classical aldol condensation route to create more sustainable manufacturing processes. scribd.com

Process Intensification: A key aspect of process intensification is the transition from traditional batch reactors to continuous flow systems. scielo.brresearchgate.netunito.it Continuous Stirred Tank Reactors (CSTRs) or microreactors offer significantly better heat and mass transfer compared to batch systems. rsc.org This improved control can lead to higher yields, reduced reaction times, and enhanced safety, particularly for exothermic reactions like aldol condensations. frontiersin.orgscielo.br For similar enone syntheses, moving to a continuous process has been shown to increase mass efficiency and reactor throughput.

Green Chemistry Principles:

Use of Heterogeneous Catalysts: As discussed in section 2.2.1, replacing homogeneous mineral acid or base catalysts with solid, recyclable catalysts like hydrotalcites or functionalized resins aligns with green chemistry principles. oeducat.orgrsc.org This minimizes corrosive waste streams and simplifies product purification.

Solvent Selection: Traditional methods may use volatile organic solvents. Green alternatives focus on using water as a solvent, where possible, or even performing the reaction under solvent-free conditions. flinnsci.comscribd.com Micellar catalysis, where reactions occur in aqueous micelle "nanoreactors," is another strategy to enhance reaction rates in water. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. Catalytic routes are inherently more atom-economical than stoichiometric ones. researchgate.net

The table below compares a traditional batch process with a potential intensified, greener process for a similar enone synthesis, illustrating the benefits.

ParameterTraditional Batch ProcessIntensified Continuous ProcessGreen Advantage
Reactor Type Stirred Tank Reactor (Batch)Continuous Stirred Tank Reactor (CSTR) or MicroreactorImproved heat/mass transfer, safety, and throughput. scielo.brunito.it
Catalyst Homogeneous (e.g., NaOH, H₂SO₄)Heterogeneous Solid Acid/Base (e.g., Amberlyst, Hydrotalcite)Recyclable catalyst, reduced corrosive waste. oeducat.orguaic.ro
Solvent Organic Solvents (e.g., Methanol)Solvent-free or WaterReduced use of volatile organic compounds (VOCs). flinnsci.comscribd.com
Energy Input Conventional HeatingMicrowave or Ultrasonic IrradiationFaster reaction, lower energy consumption. frontiersin.orgresearchgate.net
Efficiency Lower mass efficiency, significant aqueous wasteHigher mass efficiency, minimized waste streamsImproved resource utilization and reduced environmental impact.

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 3 Hepten 2 One

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The α,β-unsaturated ketone structure of 3-Methyl-3-hepten-2-one makes it an excellent substrate for nucleophilic addition reactions. Due to electronic conjugation, the molecule possesses two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). While hard nucleophiles may attack the carbonyl carbon directly (1,2-addition), soft, resonance-stabilized nucleophiles preferentially attack the β-carbon in a process known as conjugate addition or Michael addition (1,4-addition). wikipedia.orgmasterorganicchemistry.com This reaction is thermodynamically controlled and is a widely used method for forming carbon-carbon bonds. organic-chemistry.org

The general mechanism for the Michael addition involves three key steps: masterorganicchemistry.com

Formation of a nucleophile, often an enolate generated by deprotonating a dicarbonyl compound, malonate, or nitroalkane with a base. wikipedia.org

The nucleophile attacks the electrophilic β-carbon of the this compound, breaking the C=C π-bond and forming a new enolate intermediate.

Protonation of the resulting enolate, typically by the solvent or a mild acid, yields the final 1,4-adduct. youtube.com

This process allows for the creation of a variety of 1,5-dicarbonyl compounds or other functionalized ketones. wikipedia.org

Table 1: Examples of Michael Donors and Predicted Products with this compound

Michael Donor (Nucleophile) Predicted Adduct
Diethyl malonate Diethyl 2-(1,2-dimethyl-3-oxohexyl)malonate
2-Nitropropane 3,5-dimethyl-5-nitro-2-heptanone
Cyclohexanone enolate 2-(1,2-dimethyl-3-oxohexyl)cyclohexan-1-one

Electrophilic Additions and Cycloaddition Chemistry

The alkene functionality in this compound is susceptible to electrophilic addition. In these reactions, the electron-rich π-bond of the alkene attacks an electrophile. ksu.edu.sacrunchchemistry.co.uk For an unsymmetrical alkene like this compound, the regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom that results in the formation of the more stable carbocation intermediate. libretexts.org

In the addition of an acid like HBr, protonation can occur at either C3 or C4:

Pathway A: Protonation at C4 generates a tertiary carbocation at C3, which is stabilized by the methyl group and the adjacent carbonyl group.

Pathway B: Protonation at C3 generates a secondary carbocation at C4.

The tertiary carbocation from Pathway A is significantly more stable, so the subsequent attack by the bromide nucleophile at C3 will form the major product, 3-bromo-3-methylheptan-2-one. crunchchemistry.co.uklibretexts.org

Furthermore, the electron-deficient nature of the double bond, caused by the withdrawing effect of the ketone, allows this compound to act as a dienophile in Diels-Alder reactions. masterorganicchemistry.com This is a [4+2] cycloaddition reaction where the dienophile reacts with a conjugated diene to form a six-membered ring. wikipedia.org The reaction is concerted, forming two new carbon-carbon sigma bonds simultaneously. youtube.com For example, reaction with 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) derivative.

Redox Chemistry of the Ketone and Alkene Functionalities

The presence of two reducible functional groups, the carbon-carbon double bond and the carbonyl group, allows for selective hydrogenation based on the chosen catalyst and reaction conditions.

Selective C=C Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with molecular hydrogen (H₂) typically reduces the alkene double bond preferentially, as it is more reactive under these conditions than the ketone. chegg.com This strategy yields the corresponding saturated ketone, 3-methylheptan-2-one. Ionic hydrogenation using a Lewis acid and a hydride source can also achieve this transformation. researchgate.net

Selective C=O Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using specific reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures. This would produce 3-methyl-3-hepten-2-ol.

Complete Reduction: More forceful conditions, such as high-pressure hydrogenation with a nickel or platinum catalyst, can reduce both the alkene and the ketone, resulting in the saturated alcohol, 3-methylheptan-2-ol. chegg.com

Table 2: Selective Hydrogenation Outcomes for this compound

Reagent(s) Functional Group Reduced Product
H₂, Pd/C C=C 3-methylheptan-2-one
NaBH₄, CH₃OH C=O 3-methyl-3-hepten-2-ol

The alkene moiety is the primary site for oxidation reactions. Two common pathways are ozonolysis and epoxidation.

Ozonolysis involves the reaction with ozone (O₃) followed by a workup step. masterorganicchemistry.com This process cleaves the double bond entirely, replacing it with two carbonyl groups. Reductive workup (e.g., with zinc and water or dimethyl sulfide) of the ozonide intermediate from this compound would break the bond between C3 and C4, yielding two smaller carbonyl compounds: butan-2-one and propanal. doubtnut.comyoutube.com

Epoxidation is the reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which adds an oxygen atom across the double bond to form an epoxide (an oxirane ring). This reaction would convert this compound into 3,4-epoxy-3-methylheptan-2-one.

Additionally, studies on the atmospheric oxidation of the similar compound 3-penten-2-one (B1195949) by hydroxyl (OH) radicals have shown that the reaction proceeds rapidly, leading to the formation of products such as acetaldehyde (B116499) and methyl glyoxal. copernicus.orgcopernicus.org

Rearrangement Processes Involving the this compound Scaffold

While specific rearrangement reactions for this compound are not extensively documented, its structure allows for plausible acid-catalyzed rearrangements. Protonation of the carbonyl oxygen can facilitate tautomerization or, under stronger conditions, lead to carbocation intermediates that can rearrange.

For instance, in a strongly acidic medium, protonation could be followed by a 1,2-hydride or 1,2-alkyl shift to yield a more stable carbocation, potentially leading to isomerization of the double bond to a different position within the carbon scaffold. Such rearrangements are common in terpene chemistry and other systems with similar functional groups under acidic conditions. msu.edu Another possibility is the Meyer-Schuster or Rupe-Kambli type rearrangement, which typically describes the conversion of α-acetylenic alcohols into α,β-unsaturated carbonyl compounds, highlighting the stability of this structural motif. mdpi.com

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Thermodynamic and kinetic data provide quantitative insight into the stability and reactivity of this compound. Thermodynamic properties, such as the enthalpy of formation and vaporization, have been estimated for the compound. chemeo.com

Table 3: Selected Thermodynamic Properties of this compound

Property Value Unit
Enthalpy of Formation (gas, ΔfH°gas) -244.33 kJ/mol
Enthalpy of Vaporization (ΔvapH°) 45.40 kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°) -80.93 kJ/mol
Normal Boiling Point (Tboil) 441.00 K

Data sourced from Cheméo. chemeo.com

Kinetic studies on closely related α,β-unsaturated ketones provide valuable benchmarks. For example, the rate coefficient for the gas-phase reaction of 3-penten-2-one (a shorter-chain analog) with the OH radical was determined to be (6.2 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.orgcopernicus.org This high rate constant indicates a rapid atmospheric oxidation process, a reactivity pattern that can be extrapolated to this compound.

Table of Mentioned Compounds

Compound Name
This compound
1,3-butadiene
2-Nitropropane
3-bromo-3-methylheptan-2-one
3-methyl-3-hepten-2-ol
3-methylheptan-2-ol
3-methylheptan-2-one
3-penten-2-one
3,4-epoxy-3-methylheptan-2-one
Acetaldehyde
Butan-2-one
Cyclohexanone
Diethyl malonate
Dimethyl sulfide
Hydrogen bromide (HBr)
Lithium aluminum hydride (LiAlH₄)
meta-chloroperoxybenzoic acid (m-CPBA)
Methyl glyoxal
Ozone (O₃)
Propanal
Sodium borohydride (NaBH₄)
Thiophenol

Sophisticated Spectroscopic and Chromatographic Characterization of 3 Methyl 3 Hepten 2 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 3-methyl-3-hepten-2-one in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle.

The ¹H NMR spectrum is expected to show distinct signals for the methyl, methylene (B1212753), and vinyl protons. The vinylic proton at C4 would appear as a triplet, coupled to the adjacent methylene protons at C5. The methyl groups at C1, the C3-methyl, and the terminal methyl of the propyl group would each exhibit unique singlet or triplet signals.

The ¹³C NMR spectrum would complement this by showing eight distinct carbon signals. The carbonyl carbon (C2) would be significantly downfield, characteristic of ketones, while the olefinic carbons (C3 and C4) would appear in the typical alkene region. The conjugation of the double bond with the carbonyl group influences their chemical shifts.

2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, connecting the vinylic C4 proton to the C5 methylene protons, and the C5 protons to the C6 methylene protons. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) C-H correlations, which are vital for confirming the connectivity around the quaternary C3 carbon and the carbonyl group.

Solid-State NMR could be employed if this compound is analyzed in a solid or semi-solid state, providing information on molecular packing and conformation in the solid phase, which is often different from the solution state.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift increments. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C1 (-CH₃)~2.1~25Methyl ketone protons
C2 (C=O)-~198Conjugated ketone carbonyl
C3 (=C(CH₃)-)-~135Quaternary sp² carbon
C3-Methyl~1.9~15Methyl on double bond
C4 (=CH-)~6.0~145Vinylic proton
C5 (-CH₂-)~2.2~30Allylic methylene
C6 (-CH₂-)~1.5~22Alkyl methylene
C7 (-CH₃)~0.9~14Terminal methyl

Advanced Mass Spectrometry for Fragmentation Pattern Elucidation and Isomer Differentiation

Mass spectrometry (MS) provides critical information about the molecular weight and elemental formula of a compound, and its fragmentation pattern offers a fingerprint for structural confirmation. For this compound (molar mass: 126.20 g/mol ), high-resolution mass spectrometry would confirm the elemental formula C₈H₁₄O.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 126. The fragmentation of α,β-unsaturated ketones is well-characterized and typically involves several key pathways. researchgate.net

α-Cleavage: The primary fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This would lead to the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 111, or the loss of the alkenyl group to form the acetyl cation [CH₃CO]⁺ at m/z 43. The m/z 43 peak is often very intense in methyl ketones.

McLafferty Rearrangement: If a γ-hydrogen is available on the alkyl chain, a rearrangement can occur, leading to the elimination of a neutral alkene. In this compound, this pathway is less straightforward due to the double bond but rearrangements involving the propyl group are possible, leading to characteristic fragment ions.

Other Cleavages: Cleavage at the allylic position (C4-C5 bond) can lead to the formation of a stable allylic cation.

These distinct fragmentation patterns allow for the differentiation between isomers, such as 6-methyl-3-hepten-2-one, which would produce different characteristic fragments upon α-cleavage.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment IonFragmentation Pathway
126[C₈H₁₄O]⁺Molecular Ion (M⁺)
111[M - CH₃]⁺α-Cleavage (loss of C1 methyl)
83[M - C₃H₇]⁺Cleavage of the propyl group
69[C₅H₉]⁺Allylic cleavage and rearrangements
43[CH₃CO]⁺α-Cleavage (acylium ion)

GC-MS is the ideal technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov Method development would focus on achieving good chromatographic separation from matrix components and isomers.

Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a suitable starting point. This provides a good balance of interactions for separating compounds based on boiling point and polarity.

Temperature Program: An optimized oven temperature program is crucial. oup.com It would typically start at a low temperature (e.g., 40-60 °C) to resolve highly volatile components, followed by a ramp (e.g., 5-10 °C/min) to a final temperature (e.g., 250 °C) to elute less volatile compounds.

Inlet and MS Parameters: A split/splitless inlet would be used, with the split ratio adjusted based on the sample concentration. The mass spectrometer would be operated in full scan mode for qualitative analysis and identification against spectral libraries (like NIST), or in selected ion monitoring (SIM) mode for high-sensitivity quantitative analysis of target fragments (e.g., m/z 43, 111, 126).

LC-MS is generally less suited for the analysis of small, volatile, and relatively nonpolar molecules like this compound, for which GC-MS is superior. However, LC-MS could be applied under specific circumstances. For instance, if the compound is part of a complex, non-volatile matrix that is incompatible with GC, a reversed-phase LC method could be developed. This would typically use a C18 column with a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol. Ionization would likely be achieved using atmospheric pressure chemical ionization (APCI) or through derivatization to introduce a more easily ionizable group for electrospray ionization (ESI).

Vibrational Spectroscopy Analysis (Infrared and Raman) for Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, confirming the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong, sharp absorption band for the carbonyl (C=O) stretch. Due to conjugation with the C=C double bond, this band is expected at a lower wavenumber (around 1665-1685 cm⁻¹) compared to a saturated ketone (typically ~1715 cm⁻¹). orgchemboulder.com A medium intensity C=C stretching vibration would appear around 1620-1640 cm⁻¹. Various C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons would also be present.

Raman Spectroscopy: In Raman spectroscopy, the more symmetric and less polar bonds often give stronger signals. Therefore, the C=C double bond stretch would be expected to produce a strong Raman signal. The C=O stretch would be weaker but still observable. This makes Raman a useful complementary technique to IR for confirming the unsaturated backbone of the molecule.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
C-H (sp³)Stretching2850-30002850-3000Medium-Strong
C-H (sp²)Stretching3010-30953010-3095Medium
C=O (conjugated)Stretching1665-16851665-1685Strong (IR), Weak (Raman)
C=C (conjugated)Stretching1620-16401620-1640Medium (IR), Strong (Raman)
C-HBending1350-14701350-1470Medium

Hyphenated Techniques for Complex Mixture Analysis and Trace Detection

For analyzing this compound in complex matrices such as food aromas, essential oils, or environmental samples, advanced hyphenated techniques are indispensable. nih.gov These techniques couple the high separation power of chromatography with the sensitive and selective detection of mass spectrometry.

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is a particularly powerful technique. researchgate.net It utilizes two different chromatographic columns (e.g., a nonpolar column followed by a polar column) to provide a much higher degree of separation than conventional GC-MS. This is especially useful for separating the (E) and (Z) isomers of this compound from each other and from other structurally similar compounds that might co-elute in a 1D GC separation. The high data acquisition speed of the TOF-MS is necessary to capture the very narrow peaks produced by the second-dimension column, providing full mass spectra for confident identification of trace-level components. This technique is invaluable for detailed volatile organic compound (VOC) profiling and discovering trace compounds in highly complex samples. nih.gov

Computational and Theoretical Chemistry of 3 Methyl 3 Hepten 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For α,β-unsaturated ketones like 3-methyl-3-hepten-2-one, these calculations reveal the influence of conjugation on the molecule's stability and reactivity. The delocalization of π-electrons across the C=C and C=O bonds is a key feature, leading to a more stabilized system compared to its non-conjugated isomers. fiveable.me

Density Functional Theory (DFT) is a widely used method for such investigations. For instance, studies on the related compound mesityl oxide have employed DFT with functionals like B3LYP to analyze its properties. Similar calculations for this compound would involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties.

Key energetic and electronic structure parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and its behavior in electronic transitions. For enones, the HOMO is typically associated with the π-system of the C=C bond, while the LUMO is centered on the π* orbital of the carbonyl group. The conjugation lowers the energy of the LUMO, making the β-carbon susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can provide further details on the electronic structure, including atomic charges and the nature of the bonding orbitals. This analysis would quantify the electron delocalization and the partial positive charges on the carbonyl carbon and the β-carbon, which are the primary sites for nucleophilic attack.

Table 1: Representative Calculated Electronic Properties for a Generic α,β-Unsaturated Ketone

PropertyDescriptionTypical Calculated Value Range
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate electrons.-6.0 to -7.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.-1.5 to -2.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO, indicating chemical reactivity and electronic transition energy.4.0 to 5.5 eV
Dipole Moment A measure of the polarity of the molecule.2.5 to 4.0 Debye

Note: These are typical ranges for α,β-unsaturated ketones and actual values for this compound would require specific calculations.

Conformational Analysis and Isomerization Pathways

The conformational flexibility of this compound is primarily centered around the single bond connecting the C=C and C=O groups. This leads to the existence of two main planar conformers: the s-trans and s-cis isomers. In the s-trans conformation, the carbonyl group and the double bond are on opposite sides of the single bond, while in the s-cis conformation, they are on the same side.

Computational methods can be used to determine the relative stabilities of these conformers by calculating their ground-state energies. The energy difference between the s-trans and s-cis forms is typically small, and the preferred conformation is influenced by steric hindrance and electronic effects. For this compound, the presence of a methyl group on the double bond and an ethyl group on the other side would be key factors in determining the conformational preference.

Isomerization between the s-trans and s-cis conformers involves rotation around the central single bond. Theoretical calculations can map the potential energy surface for this rotation, identifying the transition state and the energy barrier for interconversion.

Furthermore, deconjugative isomerization, where the double bond shifts to a non-conjugated position, is a potential pathway, particularly under photochemical conditions. chemrxiv.orgacs.org Theoretical studies can elucidate the mechanisms of such isomerizations, which may proceed through excited states or involve catalytic pathways. researchgate.net For example, computational investigations into the isomerization of other enol esters have utilized density functional theory to evaluate different reaction pathways and the effects of catalysts. researchgate.netresearchgate.net

Table 2: Calculated Relative Energies of s-cis and s-trans Conformers for a Model Enone

ConformerRelative Energy (kcal/mol)Dihedral Angle (C=C-C=O)
s-trans 0.00~180°
s-cis 1.5 - 3.0~0°
Transition State 4.0 - 6.0~90°

Note: These are illustrative values for a generic enone; specific calculations are needed for this compound.

Reaction Mechanism Modeling and Transition State Characterization

The dual electrophilic nature of α,β-unsaturated ketones at the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition) is a central aspect of their reactivity. libretexts.orgwikipedia.org Computational chemistry provides powerful tools to model the mechanisms of these reactions and to understand the factors that govern their selectivity.

By calculating the potential energy surfaces for different reaction pathways, it is possible to identify the transition states and determine the activation energies. For example, the Michael addition of a nucleophile to the β-carbon can be modeled to characterize the structure of the transition state and the subsequent enolate intermediate. comporgchem.comnih.gov DFT calculations have been successfully employed to study such reactions for similar molecules like methyl vinyl ketone. researchgate.net

These models can also incorporate the role of catalysts, such as in the proline-catalyzed nitro-Michael reaction, by including the catalyst in the computational model. comporgchem.com The characterization of the transition state provides crucial information about the geometry and electronic structure at the point of highest energy along the reaction coordinate, offering insights into the factors that influence the reaction rate. For instance, computational studies on the reaction of thiols with enones have explored the energetics of the transition states and the effects of substituents. semanticscholar.org

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solution or as a pure liquid. MD simulations model the movement of atoms over time based on a force field that describes the intra- and intermolecular interactions.

For this compound, MD simulations could be used to study its interactions with solvent molecules or with other molecules of the same kind. Key intermolecular interactions for a polar molecule like this would include dipole-dipole interactions and van der Waals forces. The carbonyl group imparts a significant dipole moment, which would strongly influence its interactions with polar solvents.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure and understand the electronic and vibrational characteristics of a molecule.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov For this compound, such calculations would predict the 1H and 13C chemical shifts, which are influenced by the electronic environment of each nucleus. The conjugation in the enone system would lead to characteristic downfield shifts for the protons on the double bond. libretexts.org

IR Spectroscopy: The vibrational frequencies observed in Infrared (IR) spectroscopy correspond to the different vibrational modes of the molecule. Computational methods can calculate these frequencies and their corresponding intensities. For this compound, the most characteristic peaks would be the C=O and C=C stretching vibrations. The conjugation typically lowers the C=O stretching frequency compared to a saturated ketone.

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum can be predicted using time-dependent DFT (TD-DFT). For α,β-unsaturated ketones, the π → π* transition is particularly important and is shifted to longer wavelengths (a bathochromic shift) due to conjugation. fiveable.me

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for α,β-Unsaturated Ketones

SpectroscopyParameterPredicted Range (Computational)Typical Experimental Range
13C NMR C=O Carbon195 - 210 ppm195 - 210 ppm
β-Carbon130 - 150 ppm130 - 150 ppm
α-Carbon120 - 140 ppm120 - 140 ppm
IR C=O Stretch1650 - 1690 cm-11660 - 1700 cm-1
C=C Stretch1600 - 1640 cm-11610 - 1650 cm-1
UV-Vis π → π* λmax220 - 250 nm220 - 250 nm

Note: The predicted ranges are based on typical computational results for similar structures. Experimental values can vary with solvent and substitution.

Role of 3 Methyl 3 Hepten 2 One As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Natural Products

While direct and explicit examples of 3-Methyl-3-hepten-2-one as a starting material in the total synthesis of complex natural products are not extensively documented in readily available scientific literature, its structural motif is emblematic of key intermediates utilized in such endeavors. The α,β-unsaturated ketone functionality is a cornerstone of synthetic organic chemistry, enabling a variety of crucial bond-forming reactions necessary for the assembly of complex molecular architectures.

The reactivity of the enone system allows for several strategic transformations:

Michael Addition: The β-carbon of the enone is susceptible to nucleophilic attack, a reaction fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. This reaction is a powerful tool for elaborating molecular complexity.

Conjugate Addition of Organometallic Reagents: Reagents such as organocuprates can add to the β-position of the enone, providing a method for introducing a wide range of alkyl and aryl groups.

Diels-Alder Reactions: The carbon-carbon double bond of the enone can act as a dienophile in [4+2] cycloaddition reactions, a powerful method for the stereocontrolled formation of six-membered rings, a common structural feature in many natural products.

Given these potential transformations, this compound or its derivatives could plausibly serve as a building block in the synthesis of natural products where a substituted heptane (B126788) or octane (B31449) core is required. However, specific case studies detailing its application in the total synthesis of a named complex natural product are not prevalent in the reviewed literature.

Intermediate in the Production of Terpenoid Derivatives and Related Compounds

Terpenoids, a vast class of naturally occurring compounds derived from isoprene (B109036) units, often feature carbon skeletons that can be conceptually traced back to smaller, functionalized building blocks. While the direct biosynthetic pathways of terpenoids follow specific enzymatic routes, the chemical synthesis of terpenoid derivatives often employs versatile intermediates that can be elaborated into the desired complex structures.

This compound, with its eight-carbon backbone and reactive enone functionality, represents a potential synthon for the construction of certain acyclic or cyclized terpenoid derivatives. The synthesis of related compounds, such as 3-methyl-3-penten-2-one, is noted for its role as a key intermediate in the fragrance industry, often leading to woody and floral scents that mimic or are identical to naturally occurring terpenoid aromas. This underscores the utility of such α,β-unsaturated ketones in accessing molecules with terpenoid-like structures and properties.

The chemical reactivity of this compound allows for modifications that could lead to structures resembling fragments of larger terpenoids. For instance, selective reduction of the carbonyl group or the double bond, or addition reactions across the enone system, can introduce new functional groups and stereocenters, which are critical for building the complexity inherent in many terpenoid structures.

Utility in Fine Chemical Synthesis Beyond Fragrance and Flavor End-Products

The application of this compound extends beyond the synthesis of fragrance and flavor compounds, positioning it as a valuable intermediate in the broader fine chemical industry. The term "fine chemicals" encompasses a wide range of complex, pure chemical substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and specialty polymers.

The versatility of the α,β-unsaturated ketone moiety allows for its incorporation into a variety of synthetic pathways. For example, it can be a precursor for the synthesis of specialty solvents, polymer additives, or building blocks for active pharmaceutical ingredients (APIs). The ability to selectively functionalize the ketone, the double bond, or the allylic positions provides a platform for generating a diverse library of derivatives with potentially useful industrial properties.

While specific, large-scale industrial applications of this compound outside of the fragrance sector are not widely publicized, the known reactivity of enones suggests its potential utility in various areas of fine chemical manufacturing.

Derivatization for Macrocyclic and Heterocyclic Compound Construction

The construction of macrocyclic and heterocyclic ring systems is a significant focus in medicinal and materials chemistry due to the unique biological activities and material properties often associated with these structures. This compound can serve as a valuable starting material for the synthesis of such compounds through strategic derivatization and cyclization reactions.

Macrocyclic Compound Construction: Macrocycles, large ring structures typically containing 12 or more atoms, can be synthesized through intramolecular reactions of long-chain precursors. This compound can be elaborated into such a precursor through a series of reactions that extend the carbon chain and introduce terminal functional groups capable of reacting with the enone moiety or a derivative thereof. For example, the ketone could be converted to an oxime or a hydrazone, which could then participate in a ring-closing reaction with another functional group introduced at the terminus of the heptenyl chain.

Heterocyclic Compound Construction: Heterocyclic compounds, which contain at least one heteroatom within a ring structure, are ubiquitous in pharmaceuticals and biologically active natural products. The enone functionality of this compound is a well-established precursor for the synthesis of a variety of heterocycles.

Pyrazoles and Isoxazoles: Reaction of the enone with hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of five-membered pyrazole (B372694) and isoxazole (B147169) rings, respectively.

Pyrimidines and Pyridines: Condensation reactions with ureas, thioureas, or ammonia (B1221849) derivatives can be employed to construct six-membered pyrimidine (B1678525) and pyridine (B92270) rings.

Michael Addition-Cyclization Cascades: Nucleophilic addition to the β-carbon followed by an intramolecular cyclization onto the carbonyl group is a powerful strategy for the synthesis of a wide range of heterocyclic systems.

The specific substitution pattern of this compound would lead to correspondingly substituted heterocyclic products, offering a route to novel compounds with potential applications in various fields of chemical research.

Biological and Environmental Significance of 3 Methyl 3 Hepten 2 One in Non Human Systems

Occurrence and Biosynthesis in Plant Metabolomics

3-Methyl-3-hepten-2-one has been identified as a natural volatile constituent in certain plant species. Its presence is part of the complex mixture of organic compounds that contribute to the plant's metabolome.

Occurrence: The compound is found in the essential oil extracted from the root of Glycyrrhiza glabra, commonly known as licorice. usda.gov Essential oils are complex mixtures of volatile compounds produced by plants, and the presence of this compound in licorice root suggests a specific biosynthetic origin within this plant's metabolic processes.

Biosynthesis: While the specific biosynthetic pathway for this compound has not been definitively elucidated, it is likely synthesized via pathways responsible for other plant-derived ketones and terpenoids. Plant polyketides and terpenoids are synthesized from simple precursors like acetyl-CoA and isoprene (B109036) units. nih.govnih.gov The structure of this compound, an α,β-unsaturated ketone, suggests it could be a product of fatty acid metabolism or the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce terpenoid precursors. nih.gov Type III polyketide synthases (PKSs) in plants are responsible for the condensation of a CoA-linked starter molecule with extender units like malonyl-CoA to create diverse scaffolds, which could be modified to form this compound. nih.gov

Table 1: Documented Occurrence of this compound

Plant SpeciesCommon NamePlant PartReference
Glycyrrhiza glabraLicoriceRoot usda.gov

Microbial Transformation and Metabolic Pathways in Non-Human Organisms

Microorganisms play a crucial role in the biotransformation of organic compounds in the environment. While specific studies on the microbial metabolism of this compound are limited, the metabolic fate of α,β-unsaturated ketones in microbes can be inferred from existing research on similar compounds.

Metabolic Pathways: Heterotrophic microbes are known for their ability to break down a wide array of organic compounds for use as carbon and energy sources. youtube.com The metabolism of α,β-unsaturated carbonyl compounds, such as this compound, likely involves two primary enzymatic reactions: the reduction of the carbon-carbon double bond and the reduction of the keto group.

Double Bond Reduction: One of the initial steps in the microbial degradation of unsaturated ketones is often the saturation of the double bond. This reaction is typically catalyzed by NAD(P)H-dependent reductases, converting the α,β-unsaturated ketone into the corresponding saturated ketone.

Ketone Reduction: Following saturation, or in a separate pathway, the ketone functional group can be reduced to a secondary alcohol by alcohol dehydrogenases. bohrium.com This process is a common step in the breakdown of ketones by various bacteria and yeasts. bohrium.com

The resulting saturated alcohol can then be further metabolized through pathways like β-oxidation, breaking it down into smaller molecules like acetyl-CoA, which can then enter central metabolic cycles such as the citric acid cycle. nih.gov Some microbes can utilize organic compounds as both carbon and energy sources, contributing to the complete mineralization of the molecule. youtube.com

Role in Interspecies Chemical Communication (e.g., as a volatile organic compound)

Volatile organic compounds (VOCs) are critical mediators of information between organisms. plantprotection.pl These chemical signals, or semiochemicals, can act within a species (pheromones) or between different species (allelochemicals). Ketones and other volatile compounds are well-documented as playing significant roles in this chemical language.

This compound, as a volatile ketone, has the potential to function as a semiochemical. A closely related compound, (E)-3-Hepten-2-one, is listed in databases as a semiochemical, indicating that this class of compounds is active in chemical communication. pherobase.com Another similar molecule, 6-Methyl-5-hepten-2-one, is recognized for its citrus-like, fruity odor and is used in the flavor and fragrance industry, highlighting its sensory impact. thegoodscentscompany.com

In plant-insect interactions, VOCs are used by plants to attract pollinators or to repel herbivores. When attacked by herbivores, plants can release specific herbivore-induced volatiles that act as a distress call, attracting predators or parasitoids of the attacking insects. plantprotection.pl While the specific role of this compound in such interactions has not been detailed, its volatility and chemical structure are consistent with compounds known to be active in interspecies communication.

Atmospheric Chemistry and Environmental Degradation Pathways

Volatile organic compounds released into the atmosphere from biogenic sources undergo chemical transformation, influencing atmospheric composition and air quality. As an α,β-unsaturated ketone, this compound is expected to be reactive in the troposphere. copernicus.orgcopernicus.org

Primary Degradation Pathways: The dominant degradation pathway for unsaturated ketones in the atmosphere during the daytime is reaction with hydroxyl (OH) radicals. acs.org The reaction proceeds primarily through the addition of the OH radical to the carbon-carbon double bond. copernicus.org Reaction with ozone (O₃) and nitrate (B79036) radicals (NO₃) at night can also contribute to its removal from the atmosphere.

Reaction with OH Radicals: Studies on structurally similar α,β-unsaturated ketones, such as 3-methyl-3-penten-2-one, show that the reaction with OH radicals is rapid. copernicus.orgcopernicus.org This suggests that this compound will have a relatively short atmospheric lifetime. The oxidation products from these reactions typically include smaller carbonyl compounds (e.g., aldehydes and ketones) and, in the presence of nitrogen oxides (NOx), can lead to the formation of peroxyacetyl nitrates (PANs). copernicus.orgresearchgate.net These degradation processes can contribute to the formation of secondary organic aerosols (SOA) and tropospheric ozone. copernicus.org

Table 2: Atmospheric Reactivity of Structurally Similar Unsaturated Ketones

CompoundReactantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
3-Methyl-3-penten-2-oneOH radical(6.5 ± 1.2) × 10⁻¹¹ copernicus.orgconicet.gov.ar
4-Methyl-3-penten-2-oneOH radical(8.1 ± 1.3) × 10⁻¹¹ copernicus.orgconicet.gov.ar
3-Penten-2-one (B1195949)O₃(31 ± 7) × 10⁻¹⁸ rsc.org
4-Methyl-3-penten-2-oneO₃(8.4 ± 0.8) × 10⁻¹⁸ rsc.org

The data for related compounds indicate that the atmospheric lifetime of this compound will likely be on the order of hours to a few days, depending on the concentration of atmospheric oxidants.

Q & A

Q. Q1. What are the standard synthesis protocols for 3-methyl-3-hepten-2-one, and how do reaction conditions influence yield?

Answer: The synthesis of α,β-unsaturated ketones like this compound often involves aldol condensation or dehydration-hydration of alkynols. For example, Sartori et al. (1996) demonstrated the use of zeolite catalysts for selective dehydration-hydration of α-alkynols to produce α,β-unsaturated ketones, optimizing reaction time and temperature to achieve >80% yield . Key parameters include:

  • Catalyst selection : Zeolites or acidic resins for controlled dehydration.
  • Temperature : 80–120°C to avoid side reactions (e.g., over-oxidation).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
    Standard protocols recommend characterizing intermediates via GC-MS and NMR to confirm structural integrity .

Q. Q2. How can researchers validate the purity and structural identity of this compound in synthetic batches?

Answer: A multi-technique approach is critical:

  • Chromatography : GC-MS or HPLC with a polar column (e.g., C18) to assess purity (>95% by area normalization).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm double-bond geometry (δ 5.2–5.8 ppm for enone protons) and ketone carbonyl (δ 200–210 ppm).
    • IR : Strong absorption at ~1670 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch).
  • Mass spectrometry : Molecular ion peak at m/z 140 (C₈H₁₂O) with fragmentation patterns matching α,β-unsaturated ketones .

Advanced Research Questions

Q. Q3. How can computational modeling optimize the catalytic efficiency of this compound synthesis?

Answer: Density functional theory (DFT) studies can model transition states and adsorption energies on catalyst surfaces. For example:

  • Zeolite pore geometry : Simulations predict how pore size affects reactant diffusion and product selectivity.
  • Acid site strength : Correlate Brønsted acidity (measured via NH₃-TPD) with dehydration rates.
    Recent work by Rao et al. (2012) used DFT to design continuous-flow reactors for similar ketones, achieving 90% selectivity by tuning catalyst-substrate interactions .

Q. Q4. How should researchers address contradictory data in adsorption studies of this compound on indoor surfaces?

Answer: Contradictions in adsorption data (e.g., varying partition coefficients) often arise from surface heterogeneity or environmental factors. A robust methodology includes:

  • Surface characterization : Use XPS or AFM to quantify roughness and functional groups on materials (e.g., drywall vs. PVC).
  • Environmental controls : Standardize humidity (30–70% RH) and temperature (20–25°C) during experiments .
  • Triangulation : Combine quartz crystal microbalance (QCM) data with FTIR spectroscopy to resolve kinetic vs. equilibrium adsorption discrepancies .

Q. Q5. What strategies mitigate side reactions during derivatization of this compound for bioactivity studies?

Answer: Derivatization (e.g., epoxidation, hydroxylation) requires careful control:

  • Protecting groups : Temporarily block the ketone with trimethylsilyl ethers to prevent nucleophilic attack.
  • Catalyst choice : Use Mn(III)-salen complexes for stereoselective epoxidation, minimizing diastereomer formation.
  • Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate stability .

Q. Q6. How to design a statistically robust study on the environmental persistence of this compound?

Answer:

  • Sample size : Use power analysis (α = 0.05, β = 0.2) to determine replicates.
  • Controls : Include abiotic controls (e.g., autoclaved soil) to distinguish microbial degradation.
  • Analytical validation : Spike recovery tests (85–115%) for LC-MS/MS quantification .

Q. Q7. What advanced spectroscopic techniques resolve tautomerism in this compound derivatives?

Answer:

  • Dynamic NMR : Monitor enol-keto tautomerization rates in DMSO-d₆ at variable temperatures.
  • 2D NOESY : Identify spatial proximity between enolic protons and adjacent methyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.